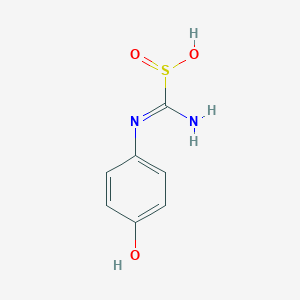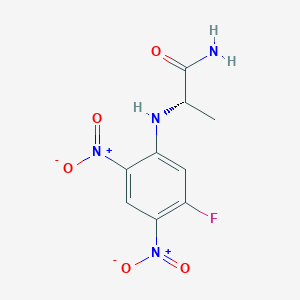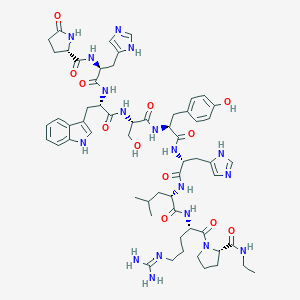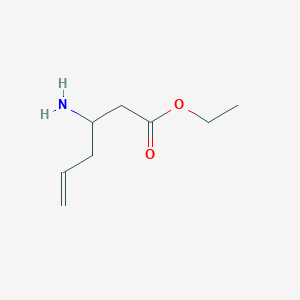
Ethyl 3-aminohex-5-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-aminohex-5-enoate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of ethyl acrylate and contains an amino group, making it a useful building block for the synthesis of various compounds. In
Mechanism of Action
The mechanism of action of ethyl 3-aminohex-5-enoate depends on the compound it is used to synthesize. However, in general, compounds synthesized using ethyl 3-aminohex-5-enoate are likely to have an effect on biological systems through interactions with proteins. For example, peptides synthesized using ethyl 3-aminohex-5-enoate may interact with receptors on cell surfaces, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of compounds synthesized using ethyl 3-aminohex-5-enoate will depend on the specific compound and its intended use. For example, compounds synthesized using ethyl 3-aminohex-5-enoate may have effects on blood glucose levels, as in the case of dipeptidyl peptidase-4 inhibitors. They may also have effects on cellular signaling pathways, leading to changes in cellular behavior.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 3-aminohex-5-enoate in lab experiments is its versatility. This compound can be used as a building block for the synthesis of a wide range of compounds, making it useful for a variety of applications. Another advantage is its relative ease of synthesis, which makes it accessible to many researchers.
One limitation of using ethyl 3-aminohex-5-enoate in lab experiments is its potential toxicity. As with any chemical compound, care must be taken when handling ethyl 3-aminohex-5-enoate to avoid exposure. Another limitation is the limited research on the safety and toxicity of compounds synthesized using ethyl 3-aminohex-5-enoate, which may limit their use in certain applications.
Future Directions
There are many potential future directions for research involving ethyl 3-aminohex-5-enoate. One area of research could focus on the development of new synthetic methods for this compound, allowing for the synthesis of more complex compounds. Another area of research could focus on the development of new applications for compounds synthesized using ethyl 3-aminohex-5-enoate, such as in the development of new drugs or materials.
Conclusion:
In conclusion, ethyl 3-aminohex-5-enoate is a versatile compound with a wide range of potential applications in scientific research. Its ease of synthesis and versatility make it a useful building block for the synthesis of various compounds, including peptides and peptidomimetics. While there are some limitations to its use in lab experiments, the potential applications of compounds synthesized using ethyl 3-aminohex-5-enoate make it an important area of research for the future.
Synthesis Methods
Ethyl 3-aminohex-5-enoate can be synthesized using a variety of methods. One common method involves the reaction of ethyl acrylate with ammonia in the presence of a catalyst such as palladium on carbon. Another method involves the reaction of ethyl acrylate with an amine in the presence of a base such as sodium hydroxide. The resulting product can be purified using column chromatography or recrystallization.
Scientific Research Applications
Ethyl 3-aminohex-5-enoate has a wide range of potential applications in scientific research. One area of research where this compound has been used is in the synthesis of peptides and peptidomimetics. The amino group in ethyl 3-aminohex-5-enoate can be used to attach various amino acids, allowing for the synthesis of complex peptides.
Another area of research where this compound has been used is in the development of new drugs. Ethyl 3-aminohex-5-enoate has been used as a building block for the synthesis of various compounds with potential therapeutic applications. For example, it has been used in the synthesis of inhibitors of the enzyme dipeptidyl peptidase-4, which is involved in the regulation of blood glucose levels.
properties
CAS RN |
149193-75-9 |
|---|---|
Product Name |
Ethyl 3-aminohex-5-enoate |
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
ethyl 3-aminohex-5-enoate |
InChI |
InChI=1S/C8H15NO2/c1-3-5-7(9)6-8(10)11-4-2/h3,7H,1,4-6,9H2,2H3 |
InChI Key |
FSEAOEBPWOOBNB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC(CC=C)N |
Canonical SMILES |
CCOC(=O)CC(CC=C)N |
synonyms |
5-Hexenoic acid, 3-amino-, ethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



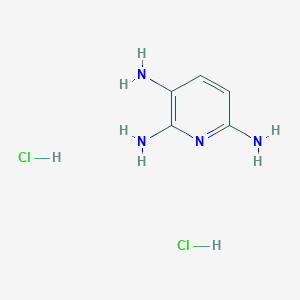
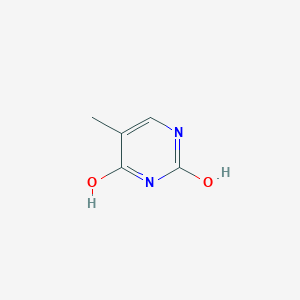

![N-[(2R,3R,4R,5S,6R)-2-[[(3S,4S,5R,6S)-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B138389.png)
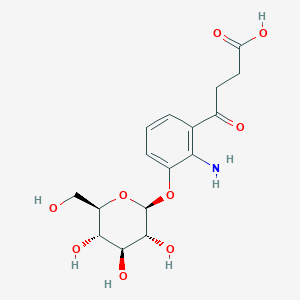
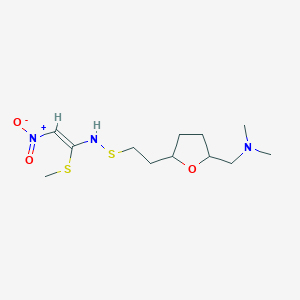

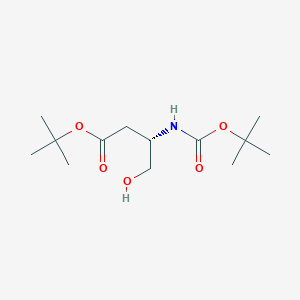
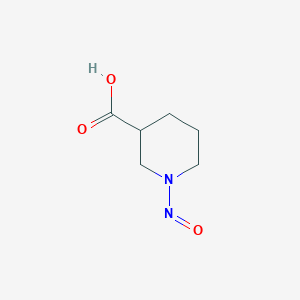
![tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate](/img/structure/B138399.png)

